

Application Note: Spectrophotometric Analysis of Doxazosin Purity

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Compound of Interest		
Compound Name:	Doxazosin hydrochloride	
Cat. No.:	B1589787	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxazosin, an alpha-1 adrenergic blocker, is widely used in the management of hypertension and benign prostatic hyperplasia.[1] Ensuring the purity and potency of doxazosin in bulk drug substances and pharmaceutical formulations is critical for its safety and efficacy. This application note details a simple, rapid, and accurate UV spectrophotometric method for the quantitative analysis of doxazosin. The described protocol is suitable for routine quality control and purity assessment.

This document provides a comprehensive protocol for the determination of doxazosin using UV spectrophotometry, including instrument parameters, solution preparation, and method validation. For a more detailed analysis of related substances and impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[2]

Principle of the Method

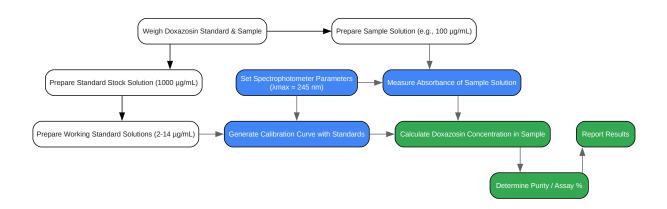
The quantitative determination of doxazosin is based on the measurement of its absorbance in the ultraviolet (UV) region. Doxazosin exhibits a characteristic absorption spectrum, and its concentration in a solution is directly proportional to its absorbance at a specific wavelength (λ max), as described by the Beer-Lambert law. By comparing the absorbance of a sample



solution to that of a standard solution with a known concentration, the amount of doxazosin in the sample can be accurately determined.

Experimental Workflow

The general workflow for the spectrophotometric analysis of doxazosin is outlined below.



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Caption: Workflow for Doxazosin Spectrophotometric Analysis.

Experimental Protocols Materials and Equipment

- Doxazosin Reference Standard (RS): USP Doxazosin Mesylate RS or equivalent.
- Doxazosin Sample: Bulk powder or tablets.
- Solvent: 0.1 N Hydrochloric Acid (HCl).[3]
- Equipment:



- UV-Visible Spectrophotometer (Double Beam)
- Analytical Balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Sonicator

Instrument Parameters

The analysis is performed using a UV-Visible spectrophotometer with the following settings:

Parameter	Setting
Wavelength Scan	200 - 400 nm
Measurement Mode	Absorbance
Wavelength (λmax)	245 nm[3]
Blank	0.1 N HCl
Slit Width	1.0 nm (or as per instrument recommendation)

Preparation of Solutions

- 1.3.1 Preparation of Standard Stock Solution (1000 μ g/mL) Accurately weigh about 100 mg of Doxazosin Mesylate Reference Standard and transfer it to a 100 mL volumetric flask.[3] Add approximately 70 mL of 0.1 N HCl and sonicate to dissolve. Dilute to the mark with 0.1 N HCl and mix well.
- 1.3.2 Preparation of Working Standard Solutions (for Linearity) From the Standard Stock Solution, prepare a series of working standard solutions with concentrations ranging from 2 to $14 \mu g/mL$ by appropriate dilution with 0.1 N HCI.[3]
- 1.3.3 Preparation of Sample Solution (Tablets)
- Weigh and finely powder not fewer than 20 tablets.[3]



- Accurately weigh a portion of the powder equivalent to a specific amount of doxazosin (e.g., 2 mg) and transfer it to a 100 mL volumetric flask.[3]
- Add about 70 mL of 0.1 N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[4]
- Dilute to volume with 0.1 N HCl, mix well, and filter the solution, discarding the first few mL of the filtrate.
- The final concentration should be within the linear range of the method (e.g., by further dilution if necessary).

Analytical Procedure

- Wavelength Selection: Scan a 10 µg/mL solution of doxazosin from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 245 nm.[3]
- Calibration Curve: Measure the absorbance of each Working Standard Solution at 245 nm against the 0.1 N HCl blank. Plot a graph of absorbance versus concentration and determine the correlation coefficient.
- Sample Analysis: Measure the absorbance of the prepared Sample Solution at 245 nm.
- Calculation: Calculate the concentration of doxazosin in the sample solution using the regression equation from the calibration curve. The percentage purity or the amount of drug in the tablet can then be calculated.

Data Presentation and Method Validation

The developed spectrophotometric method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Linearity

The method demonstrates excellent linearity over the specified concentration range.



Parameter	Result
Analyte	Doxazosin Mesylate
Linearity Range	2 - 14 μg/mL[3]
Correlation Coefficient (R²)	≥ 0.998[3]

Accuracy (Recovery)

Accuracy was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%).

Spike Level	Mean Recovery (%)	Acceptance Criteria
80%	101.93%[3]	98.0% - 102.0%
100%	99.80%[3]	98.0% - 102.0%
120%	98.74%[3]	98.0% - 102.0%

Precision

Precision is evaluated at the levels of repeatability (intra-day) and intermediate precision (interday). The relative standard deviation (RSD) should be within acceptable limits.

Parameter	Acceptance Criteria
Repeatability (%RSD)	≤ 2.0%
Intermediate Precision (%RSD)	≤ 2.0%

Sensitivity

The limits of detection (LOD) and quantitation (LOQ) define the sensitivity of the method.

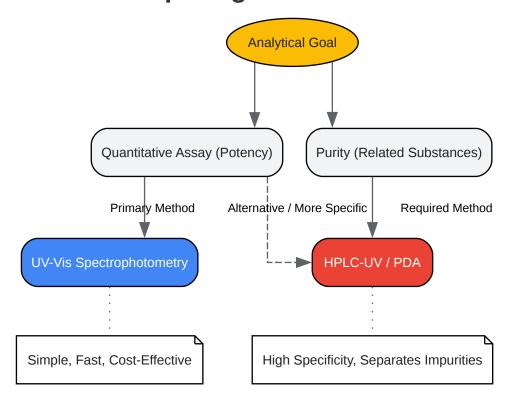


Parameter	Value (µg/mL)
LOD	0.1[1]
LOQ	0.5[1]

Advanced Purity Analysis: HPLC-UV

For a more comprehensive purity analysis, especially for the identification and quantification of related substances and impurities, a stability-indicating HPLC method is required. HPLC coupled with a photodiode array (PDA) detector allows for the separation of doxazosin from its degradation products and process-related impurities.[2] This technique offers higher specificity and sensitivity compared to direct spectrophotometry. The peak purity of doxazosin can be assessed by analyzing the UV spectrum across the chromatographic peak.[2]

Logical Relationship Diagram for Method Selection



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Caption: Method Selection for Doxazosin Analysis.



Conclusion

The UV spectrophotometric method described is simple, accurate, precise, and sensitive for the routine analysis of doxazosin in bulk and tablet dosage forms.[3] The validation data confirms that the method is suitable for its intended purpose in a quality control environment. For the analysis of impurities and related substances, a more specific method like HPLC-UV is recommended.

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